molecular formula C27H39NO2 B8193274 VDM11

VDM11

货号: B8193274
分子量: 409.6 g/mol
InChI 键: WUZWFRWVRHLXHZ-SHDWVJIKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VDM11 is a useful research compound. Its molecular formula is C27H39NO2 and its molecular weight is 409.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

VDM11 is a selective inhibitor of the anandamide membrane transporter (AMT) and has gained attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that elucidate its pharmacological effects.

This compound functions primarily as an anandamide reuptake inhibitor , which leads to increased levels of anandamide, an endocannabinoid involved in various physiological processes including mood regulation and pain perception. The compound has demonstrated a potent inhibitory effect on the anandamide transporter with IC50 values ranging from 4 to 11 μM .

Effects on Behavior and Neuropsychiatric Disorders

Recent studies have explored this compound's effects on behaviors associated with depression and anxiety. For instance, a study indicated that this compound significantly reduced immobility time in the tail suspension test (TST), suggesting potential antidepressant-like effects .

Behavioral Studies

The following table summarizes key findings from behavioral studies involving this compound:

Study Dosage (mg/kg) Test Effect Observed
Anandamide Reuptake Inhibition Study10Open Field TestEnhanced exploration time in open arms
Depression Model10Tail Suspension TestReduced immobility time
Nicotine-Seeking Behavior1, 3, 10Cue-Induced ReinstatementAttenuated reinstatement of nicotine-seeking behavior

Post-COVID Depression

A recent investigation suggested that this compound may serve as a candidate for treating post-COVID depression by modulating neuroinflammation. In this study, mice treated with this compound after lipopolysaccharide (LPS) administration exhibited significant behavioral improvements compared to control groups .

Interaction with Cannabinoid Receptors

This compound's effects can be modulated by cannabinoid receptor antagonists. The administration of CB1 receptor antagonist AM251 and CB2 receptor antagonist AM630 alongside this compound diminished its positive effects on exploration behavior, indicating that the compound's action may be partially mediated through cannabinoid receptor pathways .

Pharmacokinetics and Metabolism

Research indicates that this compound is metabolized at a rate approximately 15-20% that of anandamide. It acts as a weak inhibitor of fatty acid amide hydrolase (FAAH), suggesting that its pharmacological effects may also involve interactions beyond mere reuptake inhibition .

科学研究应用

Treatment of Depression

Recent studies have proposed VDM11 as a candidate for addressing post-COVID depression. The compound's mechanism involves modulating neuroinflammation and enhancing neuroprotection, which may be particularly beneficial in patients recovering from COVID-19.

  • Case Study Findings :
    • A study indicated that this compound significantly reduced depressive-like behaviors in mice subjected to lipopolysaccharide (LPS) treatment, which is known to induce inflammation and depressive symptoms. Behavioral tests such as the Open Field Test (OFT) and Tail Suspension Test (TST) demonstrated that this compound administration led to increased exploration and reduced immobility times, suggesting antidepressant-like effects .
Test TypeControl Group (LPS)This compound Treatment (10 mg/kg)
Open Field TestLow explorationIncreased exploration
Tail Suspension TestHigh immobilityReduced immobility

Antitussive Effects

This compound has also been studied for its antitussive properties. Research demonstrated that it effectively reduced cough responses induced by capsaicin in animal models.

  • Mechanism : The antitussive effect appears to be mediated through cannabinoid CB1 receptors, as pretreatment with a CB1 antagonist negated the effects of this compound .
Dose (mg/kg)Coughs Induced (Capsaicin)Coughs Reduced (this compound)
07.7 ± 0.6N/A
3N/ASignificant reduction
10N/ASignificant reduction

Nicotine Addiction

This compound's influence on nicotine-seeking behavior has been evaluated using self-administration models in rats. The compound was found to attenuate cue-induced reinstatement of nicotine-seeking behavior without affecting the actual consumption of nicotine.

  • Research Insights :
    • In experiments, this compound significantly reduced reinstatement triggered by nicotine-associated cues, suggesting its potential utility in smoking cessation therapies .
ConditionControl Group (Nicotine)This compound Treatment (1-10 mg/kg)
Fixed-Ratio ScheduleHigh respondingNo change
Cue-Induced ReinstatementHigh reinstatementSignificant reduction

化学反应分析

Interaction with Fatty Acid Amide Hydrolase (FAAH)

VDM11 interacts with FAAH both as an inhibitor and, potentially, as an alternative substrate . Studies have shown that this compound inhibits the metabolism of anandamide (AEA) by FAAH .

  • Inhibition Potency: this compound inhibits FAAH with an IC50 value of 2.6 μM, which is comparable to AM404, a closely related compound .

  • Influence of Bovine Serum Albumin (BSA): The potency of this compound as a FAAH inhibitor is affected by the concentration of fatty acid-free bovine serum albumin (BSA) in the assay . In the absence of fatty acid-free BSA, the IC50 value for FAAH inhibition is reduced by approximately half .

  • Substrate Activity: this compound can act as an alternative substrate for FAAH, leading to its hydrolysis . The rate of this compound metabolism by FAAH is roughly 15–20% of that of anandamide .

Interaction with Monoacylglycerol Lipase (MAGL)

This compound also affects MAGL activity, though to a lesser extent than FAAH . It inhibits the metabolism of 2-oleoylglycerol (2-OG) by cytosolic MAGL, but with approximately 10-fold less potency compared to its FAAH inhibition . The IC50 value for this compound's inhibition of cytosolic MAGL is 21 μM .

Products of FAAH-Catalyzed Hydrolysis

The FAAH-catalyzed hydrolysis of this compound produces 4-amino-m-cresol . 4-Amino-m-cresol degrades in a time-dependent manner into compounds eluting at approximately 5.6 and 8 minutes when analyzed using HPLC .

Effects on Nicotine-Seeking Behavior

Research indicates that this compound can attenuate reinstatement of nicotine-seeking behavior in rats . Studies using a nicotine intravenous self-administration model showed that this compound reduced reinstatement of nicotine-seeking induced by nicotine-associated cues and nicotine priming .

Antitussive Effects

This compound has demonstrated antitussive effects, reducing coughs induced by capsaicin in mice . This effect is dose-dependent and can be antagonized by SR141716A, a cannabinoid CB1 receptor antagonist, suggesting the involvement of CB1 receptors .

Impact on Inflammatory Response

This compound has shown potential as a candidate for alleviating inflammation . It has been observed to reduce immobility time in the tail suspension test (TST) in mice post-lipopolysaccharide (LPS) treatment .

属性

IUPAC Name

(5E,8E,11E,14E)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7+,11-10+,14-13+,17-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZWFRWVRHLXHZ-SHDWVJIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1=C(C=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。